

# Levorphanol: A Comprehensive Technical Guide on its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Levorphanol**

Cat. No.: **B1675180**

[Get Quote](#)

## Introduction

**Levorphanol** is a potent synthetic opioid analgesic belonging to the morphinan class of compounds.<sup>[1]</sup> First synthesized in the 1940s, it has a long history of clinical use for the management of moderate to severe pain.<sup>[2]</sup> Its unique pharmacological profile, characterized by a multi-modal mechanism of action, distinguishes it from other opioids and makes it a subject of interest for researchers and drug development professionals. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **levorphanol**.

## Chemical Structure and Identification

**Levorphanol** is the levorotatory (-) isomer of racemorphan.<sup>[1]</sup> Its chemical name is (-)-3-hydroxy-N-methylmorphinan.<sup>[3]</sup> The dextrorotatory enantiomer, dextrorphan, possesses antitussive and dissociative properties but lacks significant analgesic activity.<sup>[1]</sup> The core structure is a tetracyclic morphinan skeleton.<sup>[1]</sup>

Table 1: Chemical Identifiers for **Levorphanol**

| Identifier        | Value                                                                                                                                  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | <b>(1R,9R,10R)-17-Methyl-17-azatetracyclo[7.5.3.0<sup>1,10</sup>.0<sup>2,7</sup>]heptadeca-2(7),3,5-trien-4-ol</b> [1][4]              |
| CAS Number        | 77-07-6 [1]                                                                                                                            |
| Molecular Formula | C <sub>17</sub> H <sub>23</sub> NO [1]                                                                                                 |
| Molecular Weight  | 257.37 g/mol [1][4]                                                                                                                    |
| SMILES            | CN1CC[C@]23CCCC[C@H]2[C@H]1Cc4c3cc(O)cc4 [1]                                                                                           |
| InChI             | InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1 [1] |

| InChIKey | JAQUASYNZVUNQP-USXIJHARSA-N [1] |

## Physicochemical Properties

**Levorphanol** is typically used as its tartrate salt, which is a white crystalline powder soluble in water. [5][6] The base form has distinct solubility and melting point characteristics.

Table 2: Physicochemical Properties of **Levorphanol**

| Property         | Value                    |
|------------------|--------------------------|
| Melting Point    | <b>198-199 °C</b> [3][4] |
| pKa              | 9.58 [4]                 |
| logP             | 3.11 [4]                 |
| Water Solubility | 1840 mg/L [4]            |

| Appearance | White crystalline powder (as tartrate salt) [5][6] |

## Pharmacological Properties

**Levorphanol**'s potent analgesic effects are derived from its complex interactions with multiple receptor systems in the central nervous system.

**Levorphanol** is a multimodal opioid analgesic.<sup>[2]</sup> Its primary mechanism involves agonism at opioid receptors, but it also exhibits significant activity at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin and norepinephrine.<sup>[1][2][7]</sup>

- **Opioid Receptor Agonism:** **Levorphanol** is a full agonist at the mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) opioid receptors.<sup>[1][8]</sup> Activation of these G-protein coupled receptors (GPCRs) in the brain and spinal cord alters the perception and transmission of pain signals.<sup>[6][9]</sup>
- **NMDA Receptor Antagonism:** It acts as a non-competitive antagonist at the NMDA receptor.<sup>[10][11]</sup> This action is thought to contribute to its efficacy in treating neuropathic pain and may mitigate the development of opioid tolerance.<sup>[1]</sup>
- **Monoamine Reuptake Inhibition:** **Levorphanol** inhibits the reuptake of serotonin and norepinephrine, a mechanism that also plays a role in its analgesic effects, particularly for neuropathic pain states.<sup>[1][10]</sup>

**Levorphanol** displays high affinity for all three major opioid receptor subtypes and the NMDA receptor.

Table 3: Receptor Binding Affinities (Ki) of **Levorphanol**

| Receptor                           | Ki Value                              |
|------------------------------------|---------------------------------------|
| Mu ( $\mu$ ) Opioid Receptor       | <b>0.21 ± 0.02 nM</b> <sup>[10]</sup> |
| Delta ( $\delta$ ) Opioid Receptor | 4.2 ± 0.6 nM <sup>[10]</sup>          |
| Kappa ( $\kappa$ ) Opioid Receptor | 2.3 ± 0.3 nM <sup>[10]</sup>          |

| NMDA Receptor ( $[^3\text{H}]$ MK-801 site) | 0.6  $\mu\text{M}$  (600 nM)<sup>[10]</sup> |

**Levorphanol** has a long terminal half-life, which allows for less frequent dosing but also necessitates careful titration to avoid accumulation.<sup>[5][6]</sup>

Table 4: Pharmacokinetic Parameters of **Levorphanol**

| Parameter                                | Value                                                                                                                                                               |
|------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Bioavailability (Oral)                   | ~70% (subject to ~50% first-pass metabolism)[1][8]                                                                                                                  |
| Terminal Half-life                       | 11 to 16 hours[5][6]                                                                                                                                                |
| Time to Peak Plasma Concentration (Oral) | ~1 hour[5][6]                                                                                                                                                       |
| Protein Binding                          | ~40%[5][10]                                                                                                                                                         |
| Volume of Distribution (Vd)              | 10 to 13 L/kg[5][6]                                                                                                                                                 |
| Metabolism                               | Primarily via glucuronidation in the liver to levorphanol-3-glucuronide.[2][10] It does not significantly involve the cytochrome P450 (CYP450) enzyme system.[2][8] |

| Elimination | The inactive glucuronide metabolite is excreted by the kidneys.[2][10] |

## Key Signaling and Experimental Visualizations

The following diagrams illustrate the primary signaling pathway of **levorphanol**, its multi-modal mechanism, and a typical experimental workflow for determining receptor affinity.



[Click to download full resolution via product page](#)

**Caption:** Mu-Opioid Receptor (GPCR) Signaling Pathway Activated by **Levorphanol**.



[Click to download full resolution via product page](#)

**Caption:** Logical Relationship of **Levorphanol**'s Multi-Modal Mechanism of Action.



[Click to download full resolution via product page](#)

**Caption:** Experimental Workflow for a Competitive Radioligand Binding Assay.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize **Levorphanol**.

This assay is used to determine the binding affinity ( $K_i$ ) of a test compound (**levorphanol**) for a specific receptor.

- Objective: To determine the affinity of **levorphanol** for the  $\mu$ -opioid receptor.
- Materials:
  - Cell membrane preparations from cells expressing the human  $\mu$ -opioid receptor (e.g., CHO-hMOR cells).
  - Radioligand specific for the  $\mu$ -opioid receptor (e.g., [ $^3$ H]DAMGO).
  - Unlabeled **levorphanol** stock solution.
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Glass fiber filters.
  - Scintillation cocktail and liquid scintillation counter.
- Methodology:
  - Preparation: Prepare serial dilutions of **levorphanol** in assay buffer.
  - Incubation: In reaction tubes, combine the cell membrane preparation, a fixed concentration of [ $^3$ H]DAMGO (typically at its  $K_d$  concentration), and varying concentrations of **levorphanol**. Include control tubes for total binding (no **levorphanol**) and non-specific binding (excess of a potent unlabeled ligand like naloxone).
  - Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
  - Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
  - Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding at each **levorphanol** concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the **levorphanol** concentration. Fit the data to a sigmoidal dose-response curve to determine the  $IC_{50}$  (the concentration of **levorphanol** that inhibits 50% of specific radioligand binding). Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.[\[12\]](#)[\[13\]](#)

This assay measures the functional activation of a G-protein coupled receptor by an agonist.

- Objective: To determine the potency ( $EC_{50}$ ) and efficacy ( $Emax$ ) of **levorphanol** in activating G-protein signaling via the  $\mu$ -opioid receptor.
- Materials:
  - Cell membrane preparations expressing the receptor of interest.
  - $[^{35}S]GTPyS$  (a non-hydrolyzable GTP analog).
  - GDP (to ensure receptors are in a basal state).
  - Varying concentrations of **levorphanol**.
  - Assay buffer (containing  $MgCl_2$ ,  $NaCl$ , and a buffer like Tris-HCl).
- Methodology:
  - Pre-incubation: Incubate cell membranes with GDP in assay buffer to ensure G-proteins are in their inactive, GDP-bound state.
  - Reaction Initiation: Add varying concentrations of **levorphanol**, followed by the addition of  $[^{35}S]GTPyS$  to initiate the reaction. A control agonist (e.g., DAMGO) is used to determine the maximum possible stimulation ( $Emax$ ).

- Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). During this time, agonist-activated receptors catalyze the exchange of GDP for [<sup>35</sup>S]GTPyS on the G $\alpha$  subunit.
- Termination and Separation: Terminate the reaction and separate bound from free [<sup>35</sup>S]GTPyS using rapid filtration, similar to the binding assay.
- Quantification: Quantify the amount of receptor-bound [<sup>35</sup>S]GTPyS using a liquid scintillation counter.
- Data Analysis: Plot the amount of specifically bound [<sup>35</sup>S]GTPyS against the logarithm of the **levorphanol** concentration. Fit the data to a sigmoidal curve to determine the EC<sub>50</sub> (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist). This reveals whether **levorphanol** is a full or partial agonist at the receptor. [14]

## Conclusion

**Levorphanol** is a pharmacologically complex opioid with a unique profile that includes potent agonism at mu, delta, and kappa opioid receptors, antagonism of the NMDA receptor, and inhibition of monoamine reuptake.[1][7][10] Its long half-life and metabolism independent of the CYP450 system are important clinical considerations.[2][8] The detailed chemical, physical, and pharmacological data presented, along with standardized experimental protocols, provide a comprehensive foundation for researchers and drug development professionals exploring its therapeutic potential and mechanism of action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Levorphanol - Wikipedia [en.wikipedia.org]
- 2. Levorphanol: Rewinding an Old, Bygone Multimodal Opioid Analgesic! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levorphanol [drugfuture.com]
- 4. Levorphanol | C17H23NO | CID 5359272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. mypcnow.org [mypcnow.org]
- 9. levorphanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levorphanol in the Perioperative Setting: Decreasing Opioid Requirements While Improving Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
- 13. Uniform assessment and ranking of opioid  $\mu$  receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Levorphanol: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675180#chemical-structure-and-properties-of-levorphanol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)